3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
The compound 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine belongs to the triazolopyridazine family, characterized by a fused triazole and pyridazine core. The target compound features two key substituents:
- 3-position: A (2-chloro-6-fluorobenzyl)thio group, introducing electron-withdrawing halogens (Cl, F) and a thioether linkage.
- 6-position: A 3-methoxyphenyl group, contributing electron-donating properties via the methoxy substituent.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS/c1-26-13-5-2-4-12(10-13)17-8-9-18-22-23-19(25(18)24-17)27-11-14-15(20)6-3-7-16(14)21/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXVTIIKNLZRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolopyridazine Core
Thetriazolo[4,3-b]pyridazine scaffold is synthesized through cyclization of 3-hydrazinylpyridazine derivatives. A representative protocol involves:
Step 1 : Reacting 3,6-dichloropyridazine with hydrazine hydrate in ethanol at reflux (80°C, 12 hr) to yield 3-hydrazinyl-6-chloropyridazine.
Step 2 : Cyclization with ethyl acetoacetate in acetic acid (110°C, 1 hr) forms 3-chloro-6-methyl-triazolo[4,3-b]pyridazine. Chlorination with phosphorus oxychloride (POCl₃) at 100°C for 6 hr provides 3-chloro-6-iodo-triazolo[4,3-b]pyridazine, a versatile intermediate for subsequent functionalization.
Introduction of the 3-Methoxyphenyl Group via Suzuki Coupling
The iodinated intermediate undergoes Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid under Pd catalysis:
Reagents :
- Pd(PPh₃)₄ (5 mol%)
- 3-Methoxyphenylboronic acid (1.2 eq)
- K₂CO₃ (2 eq)
- Solvent: Dioxane/Water (4:1)
Conditions : 90°C, 12 hr under nitrogen.
Yield : 72–85% after purification via silica gel chromatography.
Thioether Formation via Nucleophilic Substitution
The chloro group at position 3 is displaced by 2-chloro-6-fluorobenzylthiol under basic conditions:
Reagents :
- 2-Chloro-6-fluorobenzylthiol (1.5 eq)
- Potassium tert-butoxide (t-BuOK, 2 eq)
- Solvent: Tetrahydrofuran (THF)
Conditions : 0°C to room temperature, 2 hr.
Mechanism : Deprotonation of the thiol generates a thiolate nucleophile, which attacks the electrophilic carbon at position 3.
Yield : 65–78% after recrystallization from acetonitrile.
Optimization of Reaction Conditions
Solvent and Base Selection for Thioether Formation
Comparative studies reveal that polar aprotic solvents (THF, DMF) and strong bases (t-BuOK, NaH) maximize substitution efficiency:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| t-BuOK | THF | 0–25 | 78 |
| NaH | DMF | 25 | 68 |
| K₂CO₃ | DMSO | 80 | 52 |
t-BuOK in THF achieves optimal balance between reactivity and side-product formation.
Catalyst Systems for Suzuki Coupling
Pd catalysts with electron-donating ligands enhance coupling efficiency:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 85 |
| Pd(OAc)₂ | SPhos | 89 |
| PdCl₂(dppf) | dppf | 76 |
Pd(PPh₃)₄ provides cost-effective performance for industrial applications.
Analytical Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, triazole-H), 7.52–7.45 (m, 3H, aromatic), 4.32 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃).
- ¹³C NMR : δ 162.1 (C-F), 159.8 (C-OCH₃), 148.2 (triazole-C).
High-Resolution Mass Spectrometry (HRMS) :
HPLC-PDA : Purity >98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Considerations
- Continuous Flow Synthesis : Microreactors enhance heat transfer and reduce reaction times for cyclization and substitution steps.
- Catalyst Recycling : Pd recovery via adsorption on activated carbon reduces costs.
- Waste Management : POCl₃ neutralization with aqueous NaHCO₃ minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Amines: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, such compounds may:
Bind to specific receptors or enzymes: and modulate their activity.
Inhibit or activate signaling pathways: involved in disease processes.
Interact with nucleic acids: to influence gene expression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related triazolopyridazine derivatives, emphasizing substituent variations and their implications:
Key Observations:
Substituent Effects on Activity :
- Electron-withdrawing groups (Cl, F, CF₃) enhance receptor binding affinity and metabolic stability. For example, TPA023’s 2-fluorophenyl group contributes to GABAA subtype selectivity .
- Electron-donating groups (MeO) :
The target compound’s 3-methoxyphenyl group may improve solubility and influence interactions with hydrophobic receptor pockets, as seen in antifungal analogs .
Thioether vs. Ether Linkages :
- The (2-chloro-6-fluorobenzyl)thio group in the target compound may offer greater resistance to oxidative metabolism compared to ether-linked analogs like TPA023 .
Halogen Positioning: The 2-chloro-6-fluoro arrangement on the benzyl group in the target compound is unique.
Pharmacological and Biochemical Insights
- Antimicrobial Activity :
Compounds with arylthio groups (e.g., ’s 3-[(4-Cl-benzyl)sulfanyl] derivative) exhibit moderate to potent antifungal and antibacterial effects. The target compound’s thioether and methoxyphenyl groups may synergize for similar applications . - GABAA Receptor Modulation :
Triazolopyridazines like TPA023 and MRK-696 act as selective GABAA modulators. The target compound’s 3-methoxyphenyl group could reduce sedation risks by avoiding α1-subunit interactions, akin to TPA023’s α2/α3 selectivity . - BRD4 Inhibition : highlights triazolopyridazines with indole substituents as BRD4 bromodomain inhibitors. While the target compound lacks such groups, its chloro-fluorobenzyl moiety may engage similar hydrophobic interactions .
Biological Activity
The compound 3-((2-chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolopyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.
- Molecular Formula : C20H16ClFN2O2S
- Molecular Weight : 434.9 g/mol
- CAS Number : 877655-19-1
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyridazine scaffold through cyclization reactions. The introduction of substituents such as the chloro-fluorobenzyl and methoxyphenyl groups is crucial for enhancing biological activity.
Antiproliferative Activity
Research indicates that compounds within the triazolo[4,3-b]pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- IC50 Values : The compound demonstrated IC50 values ranging from 0.008 to 0.014 μM against cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) . These values indicate potent activity comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Tubulin Polymerization Inhibition : Studies have shown that the compound effectively inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division .
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells, thereby halting proliferation .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on A549 Cells : In a study assessing the effects on lung adenocarcinoma cells (A549), it was found that treatment with the compound led to significant apoptosis and cell cycle arrest at G2/M phase. The results were corroborated by flow cytometry analysis .
- Comparative Analysis : A comparative study with other triazolo-pyridazines highlighted that modifications in substituent positions significantly affected antiproliferative activity. The presence of a methoxy group on the phenyl ring was particularly beneficial for enhancing potency .
Data Tables
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | SGC-7901 | 0.014 | Tubulin inhibition |
| This compound | A549 | 0.008 | G2/M arrest |
| This compound | HT-1080 | 0.012 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
